Propoxycarbazone sodium
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;(2-methoxycarbonylphenyl)sulfonyl-(4-methyl-5-oxo-3-propoxy-1,2,4-triazole-1-carbonyl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O7S.Na/c1-4-9-26-14-16-19(15(22)18(14)2)13(21)17-27(23,24)11-8-6-5-7-10(11)12(20)25-3;/h5-8H,4,9H2,1-3H3,(H,17,21);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQGDDUXDKCWRF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN(C(=O)N1C)C(=O)[N-]S(=O)(=O)C2=CC=CC=C2C(=O)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N4NaO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9034864 | |
| Record name | Propoxycarbazone-sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In dichloromethane 1.5, n-heptane, xylene and isopropanol <0.1 (all in g/L, 20 °C), In water (g/L, 20 °C): 2.9 (pH 4); 42.0 (pH 7, pH 9) | |
| Record name | Propoxycarbazone-sodium | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7891 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.42 at 20 °C | |
| Record name | Propoxycarbazone-sodium | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7891 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
<1X10-8 Pa at 20 °C | |
| Record name | Propoxycarbazone-sodium | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7891 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystalline powder | |
CAS No. |
181274-15-7 | |
| Record name | Propoxycarbazone-sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROPOXYCARBAZONE-SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7Z8Z1D27B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Propoxycarbazone-sodium | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7891 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
230-240 °C (decomposes) | |
| Record name | Propoxycarbazone-sodium | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7891 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Efficacy and Performance in Target Weed Control
Factors Influencing Herbicidal Efficacy
Role of Adjuvants and Carriers in Enhancing Efficacy
The biological efficacy of propoxycarbazone is significantly influenced by the addition of adjuvants and the type of carrier used during application. pan.plrepec.orgagriculturejournals.cz Adjuvants, substances added to a herbicide to improve its effectiveness, and carriers, the liquid used to dilute the herbicide for application, can substantially alter the performance of propoxycarbazone in controlling weed species. repec.orgagriculturejournals.cz
Research demonstrates that the addition of adjuvants to propoxycarbazone generally has a positive impact on its herbicidal effect. pan.plplantprotection.pl Field, greenhouse, and laboratory experiments have shown that oil adjuvants can enhance the activity of propoxycarbazone. pan.pl For instance, the use of methylated seed oil (MSO) as an adjuvant has been shown to increase the efficacy of propoxycarbazone on Bromus sterilis by 5-35%. repec.orgagriculturejournals.czcabidigitallibrary.org The lowest herbicidal efficacy is often observed when propoxycarbazone is applied without an adjuvant. pan.plplantprotection.pl
Conversely, the choice of carrier can also be a critical factor. Studies comparing water and urea (B33335) ammonium (B1175870) nitrate (B79036) (UAN) as carriers found that UAN was less effective, with efficacy differences ranging from 5-30% compared to water. repec.orgagriculturejournals.czcabidigitallibrary.org The negative effect of UAN as a carrier on the efficacy of propoxycarbazone has been documented. cabidigitallibrary.org Some adjuvants may also have a negative impact; for example, the use of an organosilicone surfactant was found to lower the efficacy of propoxycarbazone against B. sterilis. repec.orgagriculturejournals.czcabidigitallibrary.org
Table 1: Effect of Adjuvants and Carriers on Propoxycarbazone Efficacy
| Adjuvant/Carrier Type | Target Weed | Observed Effect on Efficacy | Source(s) |
|---|---|---|---|
| Adjuvants | |||
| Methylated Seed Oil (MSO) | Bromus sterilis | Increased by 5-35% | repec.org, agriculturejournals.cz, cabidigitallibrary.org |
| Oil Adjuvants (general) | Agropyron repens | Positive influence on herbicidal effect | pan.pl, plantprotection.pl |
| Nonionic Surfactant | Bromus sterilis | Increased efficacy by 17% in one year of a multi-year study | repec.org, agriculturejournals.cz, cabidigitallibrary.org |
| Organosilicone Surfactant | Bromus sterilis | Negative effect (lower efficacy) | repec.org, agriculturejournals.cz, cabidigitallibrary.org |
| Ammonium Nitrate | General | Weakest positive effect among tested adjuvants | pan.pl, plantprotection.pl |
| Carriers | |||
| Urea Ammonium Nitrate (UAN) | Bromus sterilis | Less effective than water (5-30% difference) | repec.org, agriculturejournals.cz, cabidigitallibrary.org |
| Water | Bromus sterilis | More effective carrier than UAN | repec.org, agriculturejournals.cz, cabidigitallibrary.org |
Crop Selectivity and Phytotoxicological Considerations in Cultivated Species
While effective against target weeds, the application of propoxycarbazone can have phytotoxic effects on cultivated crops. tubitak.gov.tr The selectivity of propoxycarbazone is a critical factor in its use in agriculture, with research focusing on its impact on crops like winter wheat (Triticum aestivum). pan.plbioone.orgcambridge.org
Morpho-Anatomical Responses in Crop Plants (e.g., Triticum aestivum)
Studies on Triticum aestivum L. 'Pehlivan' have investigated the phytotoxic effects of propoxycarbazone on the plant's morphology and anatomy. tubitak.gov.tr Research indicates that certain concentrations of propoxycarbazone can induce toxic effects, which are sometimes exacerbated by the use of surfactants like sodium alkyl ether sulphate. tubitak.gov.tr
Anatomical investigations of wheat plants subjected to propoxycarbazone treatment revealed several stress responses:
Root Structure: A general narrowing of the root diameter was observed. tubitak.gov.tr
Cuticle and Cell Walls: The cuticle thickened, and there was also a thickening of the cell walls in the sclerenchyma and endodermis. tubitak.gov.tr
Parenchyma Cells: Cleavages developed within the parenchyma cells of the root. tubitak.gov.tr
These anatomical changes are indicative of a stress response within the plant. tubitak.gov.tr The thickening of cell walls is a common plant defense mechanism against various stresses, involving the addition of compounds like structural proteins, glycoprotein, and lignin. tubitak.gov.tr Furthermore, scanning electron microscope studies have examined the effects on epicuticular wax deposition and stomata on Triticum aestivum. researchgate.netresearchgate.net The epicuticular wax layer serves as a barrier against the foliar absorption of water-soluble herbicides. researchgate.net
Molecular and Cytogenetic Effects on Crop DNA Content
The phytotoxicity of propoxycarbazone extends to the molecular and cytogenetic level. Investigations using flow cytometry have been conducted to determine the effects of propoxycarbazone on the nuclear DNA content of Triticum aestivum. garj.org
A study on Triticum aestivum L. cv. Pehlivan evaluated the impact of different concentrations of propoxycarbazone, both with and without the surfactant BioPower (sodium alkyl ether sulphate). garj.org The amount of DNA in plant cells, expressed as the 2C value, represents the DNA content of a diploid somatic nucleus. garj.org
The results showed a statistically significant decrease in the nuclear DNA amount at a concentration of 1.68 mM of propoxycarbazone alone. garj.org Conversely, when the same concentration of propoxycarbazone was combined with 0.25% BioPower, a significant increase in the DNA amount was observed compared to the control. garj.org This suggests that the surfactant can modify the genotoxic effect of the herbicide. garj.org A decrease in mitotic index can reflect the inhibition of DNA synthesis. ekb.eg The decline in DNA amount in wheat leaves treated with 1.68 mM Attribut (propoxycarbazone-sodium) was from a control value of 33.98 pg to 32.75 pg. garj.org The addition of the surfactant BioPower to the same herbicide concentration resulted in an increase to 34.30 pg. garj.org
**Table 2: Effect of Propoxycarbazone on Nuclear DNA Content (2C-value) in *Triticum aestivum***
| Treatment | Concentration | Nuclear DNA Content (pg) | Change from Control | Source(s) |
|---|---|---|---|---|
| Control | N/A | 33.98 | N/A | garj.org |
| Propoxycarbazone (Attribut) | 1.68 mM | 32.75 | Statistically significant decrease | garj.org |
| Propoxycarbazone (Attribut) + Surfactant (BioPower) | 1.68 mM + 0.25% | 34.30 | Statistically significant increase | garj.org |
Molecular and Biochemical Mechanism of Herbicidal Action
Inhibition of Acetohydroxyacid Synthase (AHAS) / Acetolactate Synthase (ALS)
The primary mode of action of propoxycarbazone is the potent and specific inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS) (E.C. 2.2.1.6). epa.govmdpi.com This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants and microorganisms but is absent in animals, which accounts for the low mammalian toxicity of ALS-inhibiting herbicides. nih.govscirp.org
Propoxycarbazone, like other herbicides in its class, does not resemble the natural substrates or products of the ALS enzyme. pnas.org Instead, it binds to a specific site on the enzyme, causing inhibition. researchgate.net The inhibition of ALS by propoxycarbazone is accumulative, meaning its inhibitory effect increases over time. pnas.org Structural studies of the catalytic subunit of Arabidopsis thaliana AHAS in complex with propoxycarbazone have provided detailed insights into the molecular interactions responsible for this inhibition. pnas.org
Inhibition Data for AHAS by Various Herbicides
| Herbicide Family | Herbicide | Organism | Inhibition Constant (Ki app) |
|---|---|---|---|
| Sulfonylurea | Chlorimuron ethyl | Arabidopsis thaliana | 10.8 nM |
This table illustrates the varying potencies of different ALS-inhibiting herbicide families. Data from a 2017 study in PNAS. pnas.org
Disruption of Branched-Chain Amino Acid Biosynthesis
The inhibition of ALS by propoxycarbazone directly halts the production of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. unl.eduumn.eduucanr.edu ALS catalyzes the first committed step in the biosynthetic pathway for these amino acids. scirp.org Specifically, it catalyzes the condensation of two pyruvate (B1213749) molecules to form acetolactate (a precursor to valine and leucine) or the condensation of pyruvate and α-ketobutyrate to form acetohydroxybutyrate (a precursor to isoleucine). scirp.org
By blocking this initial step, propoxycarbazone effectively starves the plant of these critical building blocks for protein synthesis. montana.edu This disruption is systemic; the herbicide is absorbed through both the roots and foliage and translocates via the xylem and phloem to the plant's growing points, such as the root and shoot meristems. ucanr.eduunl.edu These areas have a high demand for BCAAs to support rapid growth and protein synthesis, making them particularly susceptible to the effects of ALS inhibition. unl.edu
Cellular and Physiological Consequences of ALS Inhibition in Plants
The cessation of BCAA synthesis triggers a cascade of cellular and physiological effects in susceptible plants, ultimately leading to death. nih.gov While the immediate effect is the depletion of valine, leucine, and isoleucine, the precise sequence of subsequent phytotoxic events is complex and not fully elucidated. ucanr.edu
The observable symptoms of propoxycarbazone injury are slow to develop, typically appearing several days after application. montana.edu Common symptoms include:
Chlorosis: A characteristic yellowing of the new growth and younger leaves occurs. unl.edumontana.edu This is often followed by a shiny or mottled appearance. ucanr.edu
Necrosis: The chlorotic tissues eventually die and turn brown. ucanr.edu
Stunting and Distortion: Plants that survive initial exposure often exhibit stunted growth, with newly developing leaves appearing crinkled and distorted. ucanr.edu
Discoloration: In some cases, reddish or purplish discoloration may appear on the lower sides of leaves or on stems. ucanr.edu
Herbicide Resistance in Weed Populations
Characterization of Resistance Mechanisms
Understanding the specific mechanisms of resistance is crucial for developing sustainable weed control strategies. For propoxycarbazone, resistance has been documented through alterations at the target enzyme and through enhanced metabolic detoxification. agriculture.gov.iecambridge.org
Target-site resistance is a primary mechanism of resistance to ALS inhibitors. bioone.org It typically involves genetic modifications that alter the herbicide's target enzyme, acetolactate synthase (ALS), thereby reducing its sensitivity to the herbicide. nih.gov These modifications can occur through mutations in the gene encoding the enzyme or through the overexpression of the target enzyme itself. cambridge.org
Point mutations in the ALS gene are a common cause of resistance to ALS-inhibiting herbicides, including propoxycarbazone. bioone.orgresearchgate.net These single nucleotide polymorphisms result in amino acid substitutions at specific, highly conserved domains of the ALS enzyme, which prevents the herbicide from binding effectively. researchgate.net
Research has identified several key mutations conferring resistance to propoxycarbazone in different weed species. Substitutions at the Proline-197 (Pro197) position are frequently associated with resistance to herbicides in the sulfonylaminocarbonyltriazolinone (SCT) chemical family, to which propoxycarbazone belongs. researchgate.netplantprotection.plcambridge.org For instance, studies on Apera spica-venti (wind bentgrass) revealed that substitutions of Pro197 with either serine (Ser) or threonine (Thr) conferred a high level of resistance to propoxycarbazone-sodium (B61276). plantprotection.pl Similarly, a Pro-197-Ser mutation was identified as the cause of resistance to propoxycarbazone-sodium in a biotype of Bromus tectorum (downy brome) in Oregon. cambridge.org
Another mutation, Serine-653-Asparagine (Ser-653-Asn), has been identified in a Bromus tectorum population from Montana, conferring moderate resistance to propoxycarbazone-sodium. cambridge.orgcambridge.org Cross-resistance patterns often depend on the specific mutation; for example, the Pro197 substitution generally confers resistance to sulfonylureas (SU) and SCTs, while mutations at other positions like Alanine-122 or Serine-653 may provide resistance to imidazolinones (IMI) but not necessarily to SUs. researchgate.net In some cases, a weed biotype may be resistant to propoxycarbazone but remain susceptible to other ALS inhibitors, highlighting the complexity of cross-resistance patterns. acs.orgnih.gov
Table 1: Identified ALS Gene Mutations Conferring Resistance to Propoxycarbazone
Another, less common, form of target-site resistance involves the overexpression or amplification of the target gene. cambridge.orgnih.gov In this mechanism, the weed produces significantly more of the target enzyme (ALS) than usual.
Research into this mechanism in relation to propoxycarbazone has yielded mixed results. A study on a resistant biotype of Bromus sterilis (sterile brome) found that it was cross-resistant to propoxycarbazone. nih.gov While analysis ruled out target-site mutations and gene amplification, it did detect a significant increase in ALS gene expression compared to susceptible biotypes. This suggests that target gene overexpression is a likely mechanism of resistance in this population. nih.gov Conversely, a study on an Apera spica-venti biotype resistant to pyroxsulam (B39247) and propoxycarbazone did not find evidence of ALS gene overexpression, indicating that this mechanism is not universal across all resistant populations. mdpi.com
Non-target-site resistance encompasses mechanisms that prevent a lethal dose of the herbicide from reaching its target site. cambridge.orgmdpi.com This can involve reduced herbicide uptake or translocation, or more commonly, enhanced metabolic detoxification of the herbicide molecule before it can act. nih.govmdpi.com NTSR is considered a significant threat as it can confer unpredictable cross-resistance to herbicides with different modes of action. teagasc.iemdpi.com
Enhanced herbicide metabolism is a key NTSR mechanism where resistant weeds detoxify the herbicide at a faster rate than susceptible plants. researchgate.netfrontiersin.org This process is often mediated by large and diverse enzyme families that are also involved in the metabolism of various natural plant compounds.
Cytochrome P450 monooxygenases (P450s) are a major family of enzymes frequently implicated in metabolic resistance to herbicides. nih.govfrontiersin.org These enzymes can detoxify herbicides through oxidative reactions. The involvement of P450s is often investigated using synergists like malathion (B1675926), an organophosphate insecticide that inhibits P450 activity. bioone.orgcambridge.org If pre-treatment with a synergist restores the herbicide's efficacy, it strongly suggests that P450-mediated metabolism is the resistance mechanism. mdpi.com
Several studies have demonstrated the role of P450s in conferring resistance to propoxycarbazone. In a Kansas population of Amaranthus palmeri (Palmer amaranth), resistance to chlorsulfuron (B1668881) was investigated, and this population also showed cross-resistance to propoxycarbazone. cambridge.orgbioone.org While a Pro-197-Ser mutation was found in some of the resistant plants, a significant portion of the population lacked this mutation. bioone.orgcambridge.org Subsequent experiments using malathion indicated that cytochrome P450-mediated metabolism was responsible for the resistance in these plants. cambridge.orgbioone.orgcambridge.org
Similarly, studies on Apera spica-venti biotypes resistant to pyroxsulam and cross-resistant to propoxycarbazone pointed towards enhanced herbicide metabolism mediated by P450s as a contributing factor. mdpi.commdpi.com The use of malathion also implicated P450 involvement in resistance to ALS inhibitors in Bromus sterilis, which exhibited cross-resistance to propoxycarbazone. nih.gov
Table 2: Weed Species with NTSR to Propoxycarbazone Involving Cytochrome P450s
Non-Target-Site Resistance (NTSR)
Contribution of Glutathione (B108866) S-Transferases (GSTs)
Altered Herbicide Uptake and Translocation Kinetics
For a systemic herbicide like propoxycarbazone to be effective, it must be absorbed by the plant and translocated to its site of action in the growing points. k-state.edu Some resistant weed biotypes have evolved mechanisms to reduce the uptake of the herbicide through the leaf cuticle or to limit its movement within the plant's vascular system (phloem and xylem). cambridge.orgk-state.edu
Research has yielded varied findings on the importance of this mechanism for propoxycarbazone resistance, suggesting it is dependent on the weed species and specific biotype. A 2004 study on ALS inhibitor-resistant Bromus tectorum biotypes found differences in the absorption and translocation of radiolabeled propoxycarbazone compared to a susceptible biotype, indicating that these processes contributed to resistance. bioone.orgfrontiersin.org Conversely, a more recent investigation into pyroxsulam-resistant Apera spica-venti (with cross-resistance to propoxycarbazone) concluded that reduced absorption and translocation were not likely mechanisms of resistance in the studied biotypes. researchgate.netnih.gov
Vacuolar Sequestration Mechanisms
Vacuolar sequestration is a Phase III detoxification mechanism where the herbicide or its detoxified metabolites are irreversibly transported and stored in the plant cell's vacuole. cambridge.orgresearchgate.net This compartmentalization effectively prevents the herbicide from reaching the ALS enzyme in the chloroplasts, thus avoiding phytotoxicity. open.ac.uk The conjugation of herbicides with glucose by GTs or glutathione by GSTs often acts as a signal for transporters, such as ATP-binding cassette (ABC) transporters located on the vacuolar membrane (tonoplast), to recognize and move the compounds into the vacuole. nih.govresearchgate.netopen.ac.uk While this is a recognized NTSR mechanism, specific studies demonstrating the vacuolar sequestration of propoxycarbazone in resistant weed populations are limited in the available literature.
Documentation of Cross-Resistance and Multiple Resistance Patterns
Cross-resistance occurs when a weed population develops resistance to herbicides from the same chemical family and mode of action. Multiple resistance is the phenomenon where a weed is resistant to herbicides from two or more different modes of action. Both patterns have been documented in weeds involving propoxycarbazone.
Case Studies in Key Weed Species (e.g., Bromus tectorum, Apera spica-venti, Cyperus difformis)
Bromus tectorum (Downy Brome): Several cases of cross-resistance involving propoxycarbazone have been reported in B. tectorum in the United States. A biotype from Montana that was highly resistant to the imidazolinone herbicide imazamox (B1671737) was also found to have a moderate level of cross-resistance (13.9-fold) to propoxycarbazone. nih.govcabidigitallibrary.orgweedscience.org A survey in northeastern Oregon found 46 out of 49 collected B. tectorum populations were resistant to ALS inhibitors, with many exhibiting complex cross-resistance patterns. cambridge.org For instance, 22 of these populations were resistant to the 1x rate of propoxycarbazone. cambridge.org Another study in Oregon identified a B. tectorum population with target-site resistance that was resistant to propoxycarbazone and sulfosulfuron (B120094) but susceptible to imazamox, highlighting the variability in cross-resistance profiles. cambridge.org
Apera spica-venti (Loose Silky Bentgrass): Research in the Czech Republic identified A. spica-venti biotypes with high levels of resistance to pyroxsulam that also showed significant cross-resistance to other ALS inhibitors, including propoxycarbazone and iodosulfuron. nih.govresearchgate.netnih.govmdpi.com Notably, one of these biotypes also displayed multiple resistance to herbicides with different sites of action, being resistant to pinoxaden (B166648) (an ACCase inhibitor) and chlortoluron (a PSII inhibitor). nih.govresearchgate.netmdpi.com The resistance in these biotypes was attributed to a combination of NTSR mechanisms, including enhanced metabolism by P450 and possibly GST enzymes, as well as a potential target-site mechanism. researchgate.netnih.gov In Poland, biotypes of A. spica-venti have also evolved resistance to a range of ALS inhibitors, including propoxycarbazone. researchgate.netweedscience.org
Cyperus difformis (Smallflower Umbrella Sedge): Resistance to ALS inhibitors is widespread in C. difformis, a major weed in rice cultivation. Studies have confirmed cross-resistance patterns that include propoxycarbazone. An investigation of four resistant biotypes found that one from Italy/California (the WA biotype) was resistant to all evaluated ALS-inhibiting herbicides, including propoxycarbazone. nih.govresearchgate.net Another biotype (IR) was also documented as being resistant to propoxycarbazone, among other ALS inhibitors. nih.govresearchgate.netscielo.br In these C. difformis populations, the primary mechanism of resistance was determined to be an altered target-site enzyme. nih.govnih.gov
Data Tables
Table 1: Case Studies of Propoxycarbazone Cross-Resistance and Multiple Resistance
| Weed Species | Location/Biotype | Herbicides with Cross/Multiple Resistance | Key Findings | Citations |
| Bromus tectorum | Montana, USA (R Accession) | Imazamox, Pyroxsulam | 13.9-fold cross-resistance to propoxycarbazone in an imazamox-resistant population. | nih.gov, cabidigitallibrary.org, weedscience.org |
| Bromus tectorum | Northeastern Oregon, USA | Mesosulfuron, Sulfosulfuron, Pyroxsulam, Imazamox | Widespread cross-resistance; 22 of 49 populations were resistant to propoxycarbazone. | cambridge.org |
| Apera spica-venti | Czech Republic (R1 & R2 Biotypes) | Pyroxsulam, Iodosulfuron, Pinoxaden, Chlortoluron | Cross-resistance to propoxycarbazone and iodosulfuron; multiple resistance to pinoxaden and chlortoluron. NTSR (P450s, GSTs) implicated. | researchgate.net, nih.gov, nih.gov, mdpi.com |
| Cyperus difformis | Italy/California, USA (WA Biotype) | Bensulfuron-methyl, Orthosulfamuron, Imazethapyr, Bispyribac-sodium, Penoxsulam | Cross-resistance to all five chemical groups of ALS inhibitors tested, including propoxycarbazone. Target-site resistance identified. | nih.gov, researchgate.net |
| Cyperus difformis | (IR Biotype) | Bensulfuron-methyl, Orthosulfamuron, Imazethapyr | Documented resistance to propoxycarbazone as part of a cross-resistance pattern. | nih.gov, researchgate.net, scielo.br |
Implications of Resistance for Sustainable Weed Management Practices
The emergence and spread of propoxycarbazone-resistant weed populations have significant consequences for sustainable agriculture, threatening crop yields and the long-term viability of this herbicide group. ucdavis.edu The reliance on a single mode of action, such as ALS inhibition, exerts high selection pressure, accelerating the evolution of resistant biotypes. hh-ra.org
The key implications include:
Reduced Herbicide Efficacy: The most immediate impact is the failure of propoxycarbazone to control previously susceptible weed populations, leading to increased weed competition with crops, resulting in significant yield losses. researchgate.net
Increased Reliance on Other Herbicides: When one herbicide fails, farmers often turn to alternatives. This can increase the selection pressure on other herbicide modes of action, potentially leading to the evolution of weeds with multiple resistance, where a biotype is resistant to several herbicide families with different biochemical targets. msuextension.org This narrows the available chemical options for weed control.
Cross-Resistance: Resistance mechanisms, particularly enhanced metabolism, can confer resistance not only to propoxycarbazone but to other ALS inhibitors and even herbicides from different groups. nih.govnih.gov For instance, biotypes of Cyperus difformis have shown cross-resistance to propoxycarbazone-sodium and other classes of ALS inhibitors. nih.gov This greatly complicates chemical weed control strategies.
Economic Costs: Managing resistant weeds incurs higher costs due to the need for more complex and often more expensive herbicide tank-mixes or sequential applications, additional tillage operations, or manual weeding. cambridge.org
Shift Towards Integrated Weed Management (IWM): The challenge of herbicide resistance underscores the necessity of moving away from a purely herbicide-dependent approach. The evolution of resistance has been a major driver for the adoption of more diverse and integrated weed management (IWM) systems. hh-ra.orgcambridge.org IWM combines various control tactics, including cultural, mechanical, biological, and chemical methods, to manage weeds in a more sustainable and less selection-prone manner. msuextension.org
Development and Evaluation of Resistance Management Strategies
To combat the evolution of propoxycarbazone resistance and preserve the utility of ALS inhibitors, proactive and reactive management strategies are essential. regulations.gov The primary goal is to reduce the selection pressure imposed by any single weed control tactic. hh-ra.org
Effective strategies include:
Herbicide Rotation and Mixtures: A cornerstone of resistance management is to avoid the repeated use of herbicides with the same site of action. hh-ra.org Propoxycarbazone should be rotated with herbicides from different HRAC (Herbicide Resistance Action Committee) groups. teagasc.ie Using tank mixtures of herbicides with different modes of action that are both effective against the target weed can also delay resistance, as it is far less likely for a weed to possess simultaneous resistance to multiple modes of action. ucdavis.edu
Use of Pre-emergence Herbicides: Incorporating effective pre-emergence residual herbicides with different modes of action can reduce the population of weeds that emerge, thereby decreasing the reliance on post-emergence herbicides like propoxycarbazone. ahdb.org.ukteagasc.ie
Cultural Weed Control Practices: Non-chemical methods are crucial components of an IWM program. These include:
Crop Rotation: Planting different crops in successive seasons disrupts the life cycles of specific weeds and allows for the use of different herbicide modes of action. teagasc.ie
Tillage: Mechanical weed control can effectively manage emerged weeds and bury weed seeds.
Stale Seedbed Technique: Preparing a seedbed and allowing weeds to germinate before killing them with a non-selective herbicide or light tillage prior to planting the crop. teagasc.ie
Competitive Crop Varieties and Seeding Rates: Using crop varieties that are more competitive with weeds and increasing seeding rates can help suppress weed growth. teagasc.ie
Monitoring and Record Keeping: Regularly scouting fields to identify weed shifts or control failures early is critical. teagasc.ie Keeping detailed records of herbicide use, weed populations, and control efficacy helps in making informed decisions for future weed management and tracking the potential development of resistance. hh-ra.org
Strategic Application: Adhering to label recommendations for application rates and targeting small, actively growing weeds ensures maximum efficacy and reduces the chances of sublethal doses that can select for resistant individuals. teagasc.ieepa.gov
The development of resistance to propoxycarbazone is a serious challenge, but through the implementation of diverse, integrated management strategies, it is possible to mitigate its evolution and spread, ensuring the sustainability of crop production systems. cambridge.org
Environmental Fate and Behavior
Degradation and Dissipation Pathways in Environmental Matrices
Propoxycarbazone's breakdown in the environment is a multifaceted process involving microorganisms, light, and chemical reactions in soil and water.
Microbial activity is a primary driver of propoxycarbazone degradation in soil. Under aerobic conditions, the compound is subject to moderately fast to slow degradation. bayer.com Laboratory studies have reported a wide range of half-lives (DT50), from as short as 7.2 days to as long as 215.5 days, indicating that soil properties significantly influence its persistence. bayer.com For instance, a median aerobic biodegradation half-life of 60 days was observed at 20°C across eight different soils. nih.gov Field studies in the United States and Europe have shown dissipation half-lives ranging from 4 to 54 days. epa.gov In one set of experiments, soil metabolism half-lives were between 77 and 103 days. epa.gov Specific field trials on winter wheat crops found half-lives of 54 days in sandy loam and clay loam soils, and a shorter half-life of 31 days in a loam soil, a difference attributed to past applications of organic fertilizer. researchgate.netresearchgate.net
Table 1: Aerobic Soil Degradation Half-Life (DT50) of Propoxycarbazone
| Condition | Half-Life (Days) | Source |
|---|---|---|
| Laboratory (Aerobic, various soils) | 7.2 - 215.5 | bayer.com |
| Laboratory (Aerobic, 20°C, 8 soils) | Median 60 | nih.gov |
| Laboratory (Soil Metabolism) | 77 - 103 | epa.gov |
| Field Dissipation (USA & Europe) | 4 - 54 | epa.gov |
| Field (Sandy Loam & Clay Loam) | 54 | researchgate.netresearchgate.net |
| Field (Loam) | 31 | researchgate.netresearchgate.net |
In aquatic environments, propoxycarbazone is considered persistent. herts.ac.uk Biodegradation in water is slow; radio-labeled studies indicated it took 365 days for the compound to be reduced by 50%. nih.gov Hydrolysis, a chemical breakdown process involving water, is not a significant degradation pathway for propoxycarbazone under typical environmental pH levels. nih.govepa.gov
Degradation in water-sediment systems occurs under aerobic conditions. bayer.com The compound's dissipation in water has been observed to follow first-order kinetics. researchgate.net While it is not expected to partition significantly to sediment, its metabolites can be found in both the water column and sediment. publications.gc.ca One of its major metabolites, propoxycarbazone-carboxylic acid, can form in large amounts in aqueous metabolism experiments and is very stable, persisting through the end of experiments lasting 100 to 365 days. epa.gov
Photodegradation, or breakdown by light, contributes to the dissipation of propoxycarbazone, particularly in surface waters. researchgate.net Laboratory studies of aqueous photolysis in pH 7 water have shown environmental half-lives ranging from 37 to 94 days. epa.gov Another source reports an aqueous photolysis half-life of approximately 30 days at 25°C. agropages.com While phototransformation is a route of dissipation, it is not considered the primary one in aquatic environments compared to its persistence against microbial degradation. publications.gc.ca Advanced oxidation processes, such as those involving UV light with ozone or hydrogen peroxide, have been shown to significantly increase the degradation rate in water. iwaponline.comiwaponline.com
The degradation of propoxycarbazone in soil and water leads to the formation of several transformation products, or metabolites. The primary degradation pathways involve the cleavage of the sulfonylurea bridge, resulting in two main groups of degradates: triazolinones and sulfonamide/saccharins. epa.gov
Eight major transformation products have been identified in laboratory studies. publications.gc.ca Key metabolites include:
Phenyl Pathway Degradates : These are formed from the part of the molecule containing the phenyl ring. Major products include propoxycarbazone-sulfonamide methyl ester (M05), saccharin (B28170) (M07), and 4-hydroxy-saccharin (M08). bayer.com Minor metabolites in this pathway include propoxycarbazone-carboxylic acid (M04) and sulfonamide acid (M06). bayer.com
Triazolinone Pathway Degradates : These originate from the triazolinone ring structure. Major metabolites include N-methylpropoxytriazolinone amide (M09) and N-methylpropoxytriazolinone (M10). bayer.comepa.gov
Other Metabolites : Another major metabolite, 4-methoxy saccharin (M11), has been observed, particularly in anaerobic studies. bayer.com
The metabolite propoxycarbazone-carboxylic acid (M04) is formed through the loss of a methyl ester group and is notably stable in both aerobic and anaerobic aquatic metabolism studies. epa.gov
Propoxycarbazone itself is classified as ranging from non-persistent to persistent in soil, depending on environmental conditions. publications.gc.ca Terrestrial field dissipation studies generally show relatively quick dissipation, with half-lives between 4 and 54 days. epa.gov However, in aquatic systems, the parent compound is considered persistent. herts.ac.uk
The persistence of its metabolites varies. Laboratory studies indicate that the major transformation products are generally non-persistent to moderately persistent in soil. publications.gc.ca However, the metabolite KTS 9357 (M08, 4-hydroxy-saccharin) is considered persistent in soil. publications.gc.ca In aquatic systems, the metabolite propoxycarbazone-carboxylic acid (M04) is particularly stable, raising potential concerns about its accumulation in water bodies. epa.gov
Identification and Characterization of Environmental Transformation Products
Environmental Mobility and Transport Mechanisms
The mobility of propoxycarbazone in the environment is primarily dictated by its behavior in soil and water. With a high water solubility, it has a low tendency to evaporate from water or moist soil. epa.gov
The potential for propoxycarbazone to move through soil is influenced by its adsorption to soil particles, a process measured by the organic carbon-water (B12546825) partitioning coefficient (Koc). Reported Koc values for propoxycarbazone range from 68 to 538, which indicates a potential for high to low mobility in soil. nih.gov The high water solubility and generally low soil partitioning coefficients suggest that leaching and runoff are potential routes of dissipation. epa.gov However, despite its potential mobility, terrestrial field dissipation studies have shown that leaching of the parent compound is typically not observed below the 6- to 12-inch soil layer. epa.gov
Most of the major metabolites, with the exception of 4-hydroxysaccharin, are considered to have mobility equal to or greater than the parent compound. epa.gov This suggests that while the parent compound may be retained in the upper soil layers, its transformation products could have a higher potential for transport into groundwater or surface water via runoff.
Table 2: Environmental Mobility Parameters for Propoxycarbazone
| Parameter | Value | Implication | Source |
|---|---|---|---|
| Water Solubility | 42,000 mg/L (pH 7, 20°C) | High solubility in water | epa.govagropages.com |
| Vapor Pressure | <1 x 10-8 Pa (20°C) | Low volatility, not expected to evaporate | epa.gov |
| Soil Organic Carbon Partition Coefficient (Koc) | 68 - 538 mL/g | High to low mobility potential in soil | nih.gov |
| Soil Adsorption Coefficient (Kd) | 0.22 - 1.71 | Low soil partitioning | epa.gov |
Leaching Potential to Groundwater Systems
The potential for a pesticide to leach into groundwater is influenced by its mobility in soil and its persistence. Propoxycarbazone's mobility in soil is considered to be high to low, with reported organic carbon-normalized sorption coefficient (Koc) values ranging from 68 to 538. nih.gov The sorption of propoxycarbazone in soil is more closely correlated with the clay content than the organic carbon content, which is typical for anionic compounds. epa.gov Desorption coefficients are generally higher than adsorption coefficients, indicating a resistance to the desorption process. epa.gov
Laboratory studies have shown that propoxycarbazone has the potential to leach under certain conditions. publications.gc.ca The Groundwater Ubiquity Score (GUS), a tool used to estimate the leaching potential of pesticides, classifies a chemical as a "leacher" if its GUS is greater than 2.8. csic.es With a Koc value of 29, propoxycarbazone would be classified as a leacher if its soil half-life exceeds 13 days; with a Koc of 119, it would be considered a leacher if its half-life is greater than 29 days. csic.es
However, terrestrial field dissipation studies conducted in the USA and Europe have shown that leaching of the parent propoxycarbazone was not observed below the 6- to 12-inch soil layer. epa.gov These field studies demonstrated relatively quick dissipation and limited vertical movement of propoxycarbazone and its transformation products down the soil profile. publications.gc.ca The field dissipation half-lives were in the range of 4 to 54 days. epa.gov In one study, the soil half-life was 54 days in sandy loam and clay loam soils, and 31 days in a loam soil. researchgate.nettandfonline.com The differences in half-life were attributed to past applications of organic fertilizers. researchgate.nettandfonline.com
While laboratory data suggest a potential for leaching, field data indicate that under its proposed use pattern, the concern for leaching of propoxycarbazone is low. publications.gc.ca
Surface Runoff Potential to Aquatic Ecosystems
Propoxycarbazone can enter aquatic ecosystems through surface runoff and spray drift. epa.gov Its high water solubility and the fact that it is applied post-emergence increase the likelihood of it being transported to surface water bodies. herts.ac.ukmdpi.comwur.nlwodnesprawy.pl
Once in an aquatic environment, propoxycarbazone is not expected to partition significantly to sediment or bioaccumulate in aquatic organisms due to its low octanol-water partition coefficient (log Kow < 3). publications.gc.cabayer.com However, it is considered persistent in aquatic systems. herts.ac.uk In aqueous metabolism studies, the degradate propoxycarbazone-carboxylic acid is formed in large amounts and remains stable for extended periods. nih.govepa.gov
The risk to aquatic organisms is a key consideration. While propoxycarbazone-sodium (B61276) is practically non-toxic to fish and daphnids on an acute and chronic basis, there is a concern for non-target aquatic plants. epa.gov However, modeled exposure concentrations in water are reported to be far below the measured effect levels for aquatic plants. epa.gov
Volatilization from Soil and Water Surfaces
Volatilization of a pesticide is its transformation from a solid or liquid state to a gaseous state, which can lead to its atmospheric transport. The potential for volatilization is determined by a chemical's vapor pressure and its Henry's Law constant.
Propoxycarbazone has a very low vapor pressure (<1 x 10⁻⁸ Pa at 20°C) and a low estimated Henry's Law constant (1.4 x 10⁻¹⁷ atm-cu m/mole), indicating a very low tendency to volatilize from water or moist soil surfaces. nih.govepa.gov Therefore, volatilization is not expected to be a significant dissipation pathway for propoxycarbazone. nih.govepa.gov This is further supported by the fact that volatilization was not measured in terrestrial field dissipation studies, as it was not anticipated to be a major process. epa.gov
Environmental Exposure Modeling and Assessment
Environmental exposure modeling is a critical tool for estimating the potential concentrations of pesticides in various environmental compartments and assessing the associated risks. For propoxycarbazone, various models have been used to predict its concentrations in groundwater and surface water.
The Environmental Protection Agency (EPA) has utilized screening level water exposure models such as the First Index Reservoir Screening Tool (FIRST) and the Screening Concentration in Ground Water (SCI-GROW) model in their dietary exposure analyses and risk assessments. federalregister.govfederalregister.gov These models use data on the physical, chemical, and fate characteristics of propoxycarbazone to estimate drinking water concentrations. federalregister.gov
For groundwater, the FOCUS (FOrum for the Co-ordination of pesticide fate models and their USe) models PEARL and PELMO have been employed to predict environmental concentrations. bayer.com In one assessment, the Kd (soil-water partition coefficient) of a degradation product was used for the groundwater modeling. publications.gc.ca
For surface water, the models take into account factors like the application rate, method of application, and the aerobic and anaerobic aquatic biotransformation half-lives. publications.gc.ca The estimated environmental concentrations (EECs) derived from these models are then compared to toxicological endpoints to assess risk. federalregister.gov
The results of these modeling efforts have been used to support regulatory decisions. For instance, chronic dietary risk assessments have incorporated the estimated drinking water concentrations to ensure that aggregate exposure from food and water does not pose a health concern. publications.gc.cafederalregister.gov The models are generally considered conservative, meaning they are designed to not underestimate potential exposure and risk. federalregister.gov
Table of Model Inputs for Propoxycarbazone-sodium Level 1 Assessment publications.gc.ca
| Type of Input | Parameter | Value |
| Application Information | ||
| Crop(s) to be treated | Wheat | |
| Max. allowable application rate per year (g a.i./ha) | 45 | |
| Max. rate each application (g a.i./ha) | 45 | |
| Max. number of applications per year | 1 | |
| Method of application | Ground foliar | |
| Environmental Fate Characteristics | ||
| Hydrolysis half-life at pH 7 (days) | Stable | |
| Photolysis half-life in water (days) | Stable | |
| Adsorption Kd (mL/g) | Surface Water: 0.244 | |
| Groundwater: 0.003 (for a degradate) | ||
| Aerobic soil biotransformation half-life (days) | Drinking Water: 151 | |
| Ecoscenario: 125 | ||
| Aerobic aquatic biotransformation half-life (days) | Drinking Water: 327 | |
| Ecoscenario: 198 | ||
| Anaerobic aquatic biotransformation half-life (days) | Drinking Water: Stable | |
| Ecoscenario: 27 |
Analytical Methodologies for Environmental and Biological Monitoring
Method Development for Propoxycarbazone and its Metabolites in Soil Samples
The analysis of propoxycarbazone and its metabolites in soil requires robust extraction and cleanup procedures to isolate the target analytes from the complex soil matrix. A common approach involves extraction with an organic solvent followed by analysis using liquid chromatography coupled with mass spectrometry.
A specific method has been developed for the trace determination of propoxycarbazone and seven of its environmental degradates in soil. epa.gov This method utilizes accelerated solvent extraction (ASE) for the initial extraction of the analytes from soil samples. Following extraction, isotopically-labeled internal standards are added to the samples to ensure accurate quantification. The extracts are then concentrated before being analyzed by High-Performance Liquid Chromatography/Electrospray Ionization-Tandem Mass Spectrometry (LC/ESI-MS-MS). epa.gov This method has been validated in different soil types, demonstrating its robustness. epa.gov
The metabolites targeted by this method include:
MKH 6561 sulfonamide methyl ester
MKH 6561 sulfonamide acid
MKH 6561 carboxylic acid
N-methyl propoxy triazolinone
N-methyl propoxy triazolinone amide
4-hydroxy saccharin epa.gov
The limit of quantitation (LOQ) for propoxycarbazone in soil has been established at 1.0 µg/kg using LC/MS/MS. epa.govepa.gov In other studies, the half-life of propoxycarbazone in the surface soil layer of winter wheat crops has been found to vary from 31 to 54 days, depending on the soil composition and past agricultural practices. researchgate.netresearchgate.net
Method Development for Propoxycarbazone and its Metabolites in Water Samples
Analytical methods for water samples are designed to detect low concentrations of propoxycarbazone. The chosen technique often depends on the expected concentration range of the analyte.
For water samples with propoxycarbazone concentrations above 10 µg/L, direct injection into a High-Performance Liquid Chromatography (HPLC) system with UV detection is a viable method. epa.govepa.gov However, for lower concentrations, a pre-concentration step is necessary to achieve the required sensitivity. epa.govepa.gov
A validated method for determining propoxycarbazone (referred to as MKH 6561) in drinking water employs on-line solid-phase extraction (SPE) for samples with concentrations ranging from 0.05 µg/L to 10 µg/L. epa.govepa.gov This automated process uses an RP-18 cartridge to concentrate the analyte from a 50 mL water sample, which has been acidified to pH 3. epa.gov The concentrated sample is then analyzed by HPLC-UV. This method achieves a limit of quantification (LOQ) of 0.05 µg/L. epa.govepa.gov While developed for drinking water, this method can be adapted and validated for other types of water, such as those from aquatic toxicity tests. epa.govepa.gov
The dissipation of propoxycarbazone in water has been shown to follow first-order kinetics. researchgate.netnih.gov Its degradation can be influenced by processes such as photolysis, with aqueous photolysis experiments indicating environmental half-lives of 37 to 94 days. epa.gov
Application of Advanced Spectrometric Techniques
Modern analytical strategies for propoxycarbazone rely heavily on the coupling of liquid chromatography with high-resolution and tandem mass spectrometry. These techniques offer unparalleled sensitivity and selectivity, enabling the simultaneous detection of the parent compound and its metabolites, and even the identification of previously unknown transformation products.
Ultra-High Performance Liquid Chromatography-Orbitrap Mass Spectrometry (UHPLC-Orbitrap-MS)
UHPLC-Orbitrap-MS has emerged as a powerful tool for the environmental monitoring of propoxycarbazone. researchgate.netnih.gov This high-resolution mass spectrometry (HRMS) technique allows for the creation of an accurate-mass database of known transformation products, which can then be used for post-run screening of samples. researchgate.netnih.gov
A key advantage of this approach is the ability to perform retrospective analysis. Once data is acquired, it can be re-interrogated for newly identified or suspected metabolites without the need to re-run the samples. In one study, UHPLC-Orbitrap-MS was used to develop a method for determining propoxycarbazone and its transformation products in both soil and water. researchgate.netnih.gov The study successfully built an accurate-mass database with nine transformation products and found that four of these were formed during the degradation process. researchgate.netnih.gov This highlights the role of photodegradation in the dissipation of propoxycarbazone. researchgate.netnih.gov
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC/ESI-MS-MS)
LC/ESI-MS-MS is a widely used and robust technique for the quantitative analysis of propoxycarbazone and its metabolites in various environmental and biological matrices. epa.gov This method offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.
Methods have been developed and validated for the analysis of propoxycarbazone and its metabolite, 2-hydroxy-propoxycarbazone, in diverse food commodities using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by UHPLC-MS/MS analysis. ugr.es For soil analysis, a method using accelerated solvent extraction (ASE) coupled with LC/ESI-MS-MS allows for the determination of propoxycarbazone and seven of its degradates. epa.gov The use of isotopically labeled internal standards in this method is critical for correcting matrix effects and ensuring high accuracy. epa.gov
LC-MS/MS has also been the reference method for residue analysis in regulatory submissions, for example, in determining residues in milk and tissues. bayer.com
Ecological Impact on Non Target Organisms
Phytotoxic Effects on Non-Target Terrestrial Plants
The most significant direct ecological risk from the use of propoxycarbazone is the phytotoxic effect on non-target terrestrial plants. epa.gov These unintended effects can alter plant community structure and function in off-target areas.
Direct Damage via Spray Drift and Runoff
Non-target terrestrial plants can be exposed to propoxycarbazone through two main pathways: spray drift during application and movement via surface water runoff. epa.govepa.gov Both mechanisms can transport the herbicide from the intended treatment area to adjacent habitats, where it can cause significant damage to susceptible vegetation. epa.govmssoy.org
Symptoms of propoxycarbazone exposure in sensitive plants include the cessation of growth, followed by discoloration (yellowing or reddening), and ultimately, plant death. epa.gov The severity of the injury is dependent on the dose received and the susceptibility of the plant species. mssoy.org Even minute quantities of the herbicide carried by wind can be sufficient to harm sensitive broadleaf plants. nationalaglawcenter.org
The physical and chemical properties of propoxycarbazone-sodium (B61276), a common form of the active ingredient, contribute to its potential for off-site movement. It is highly soluble in water and mobile in soil, which increases the likelihood of it leaching or being carried in runoff, especially in areas with permeable soils or a shallow water table. epa.govherts.ac.uk Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have noted that propoxycarbazone has characteristics associated with chemicals detected in groundwater and a high potential to reach surface water through runoff. epa.govepa.gov
Research into spray drift provides quantifiable estimates of off-target exposure. The amount of herbicide deposited decreases with increasing distance from the sprayed field. For example, one assessment calculated that for a standard application, the deposition rate could be as high as 2.77% of the application rate at 1 meter from the field edge, decreasing to 0.57% at 5 meters. bayer.com
Table 1: Estimated Off-Target Spray Drift Deposition of Propoxycarbazone
This table illustrates the estimated percentage of the full application rate of propoxycarbazone that may be deposited at various distances from the edge of the treated field due to spray drift.
| Distance from Field Edge | Estimated Deposition (% of Application Rate) |
| 1 meter | 2.77% |
| 5 meters | 0.57% |
| 10 meters | 0.29% |
This data is derived from modeling assumptions used in regulatory assessments to estimate exposure levels in off-field areas. bayer.com
Indirect Impacts on Habitat and Food Resources
The phytotoxic effects of propoxycarbazone on non-target plants extend beyond direct damage to individual organisms, leading to indirect impacts on the wider ecosystem. epa.gov The loss or reduction of plant species in areas adjacent to treated fields can alter the habitat structure and reduce the availability of critical food resources for a variety of organisms. epa.govresearchgate.net
This loss of plant biodiversity can have cascading effects through the food web. researchgate.net For instance, many insects, birds, and small mammals depend on specific native plants for food and shelter. The removal of these plants can lead to a decline in the populations of these animals. epa.gov The disruption of plant communities can also affect beneficial insects, such as pollinators and the natural enemies of crop pests, by reducing the availability of nectar, pollen, and alternative hosts. This can, in turn, diminish the ecosystem's natural capacity for pest control. Habitat loss and fragmentation are recognized as major threats to biodiversity, and herbicide-induced changes to plant communities contribute to this pressure. elifesciences.org
Effects on Non-Target Aquatic Plants
However, the persistence of propoxycarbazone in aquatic systems is a noted concern. herts.ac.uk Its high water solubility facilitates its transport into water bodies. herts.ac.uk Therefore, despite the lower direct risk compared to terrestrial plants, the potential for exposure and the persistence of the compound in water necessitate measures to prevent its entry into aquatic habitats. epa.govpublications.gc.ca
Mitigation Measures for Environmental Risk Reduction
To address the identified risks to non-target plants, regulatory frameworks mandate several mitigation measures for products containing propoxycarbazone. regulations.goveuropa.eu These measures are designed to confine the herbicide to the target area and reduce off-site movement.
Key risk reduction strategies include:
Mandatory Buffer Zones: The establishment of no-spray buffer zones between the treated area and sensitive non-target habitats is a primary mitigation tool. publications.gc.ca For instance, Canadian regulations require a 1-meter buffer zone to protect both terrestrial and aquatic habitats. publications.gc.ca In the EU, a 10-meter buffer zone has been considered to ensure an acceptable risk level for aquatic plants under certain scenarios. bayer.com
Spray Drift Reduction Measures: Product labels often require the use of specific spray nozzles, droplet sizes, and adherence to wind speed restrictions to minimize the generation and transport of spray drift. regulations.gov
Runoff Prevention: To mitigate risks to surface water, labels advise against applying the product when heavy rainfall is forecasted. epa.gov The use of vegetative filter strips between treated fields and water bodies is also recommended to intercept runoff and reduce the loading of the herbicide into aquatic systems. epa.gov
Advisory Statements: Product labels carry explicit warnings about the toxicity of propoxycarbazone to non-target plants and instruct users to prevent drift and runoff. epa.govepa.gov
These mitigation strategies are essential for balancing the agricultural utility of propoxycarbazone with the protection of environmental health.
Plant Metabolism Studies in Agricultural Crops
Absorption and Translocation of Propoxycarbazone in Crop Species
Propoxycarbazone is readily absorbed by both the foliage and roots of crop plants like wheat. cabidigitallibrary.orgherts.ac.uk Following absorption, it is translocated within the plant's vascular systems. The efficiency of uptake and translocation can be influenced by environmental factors such as temperature and soil moisture. cabidigitallibrary.org Increased temperature and adequate soil moisture generally enhance the speed of its systemic action. cabidigitallibrary.org In early spring applications when temperatures may be low but soil moisture is typically sufficient, root uptake is a primary pathway. cabidigitallibrary.org
Studies have shown that after application, propoxycarbazone moves throughout the plant, including to the rhizomes of perennial weeds, demonstrating its systemic mobility. cabidigitallibrary.org Research on different weed biotypes has also investigated the absorption and translocation of propoxycarbazone, providing insights into the mechanisms of herbicide resistance. nih.govscirp.org
Elucidation of Metabolic Pathways and Metabolite Profiling in Crop Plants (e.g., Wheat)
Once absorbed by a crop plant such as wheat, propoxycarbazone undergoes metabolic transformation. The primary metabolic pathway involves the hydroxylation of the propoxy side chain, which results in the formation of 2-hydroxypropoxy MKH 6561 (M01). bayer.com This metabolite is the most predominant degradation product found in all raw agricultural commodities from wheat. bayer.com
Further metabolic steps include the hydrolysis of M01, leading to the formation of 2-hydroxy-N-methyl propoxy triazolinone (M02). bayer.com Another metabolic reaction is the hydrolysis of the sulfonamide methyl ester (M05) to produce sulfonamide acid (M06), which exists in equilibrium with saccharin (B28170) (M07). bayer.com A less significant metabolic pathway is the demethylation of the parent propoxycarbazone compound, which yields N-desmethyl MKH 6561 (M03). bayer.com
The nature of the residue in wheat is considered to be the parent propoxycarbazone and its main metabolite, 2-hydroxypropoxy MKH 6561 (M01). bayer.compublications.gc.ca
Stability and Characterization of Propoxycarbazone Residues in Plant Matrices
Studies on the stability of propoxycarbazone and its primary metabolite, 2-hydroxypropoxy MKH 6561 (M01), in various wheat matrices have been conducted to understand their persistence under storage conditions. These studies are crucial for ensuring the accuracy of residue analysis.
Freezer storage stability tests have demonstrated that both propoxycarbazone-sodium (B61276) and its M01 metabolite are stable in wheat matrices for extended periods. bayer.com For instance, residues of [phenyl-UL-14C] labeled propoxycarbazone were found to be stable for at least 1003 days in forage, 987 days in hay, 1023 days in straw, and 946 days in grain when stored at approximately -20°C. bayer.com Similarly, residues from the [triazolinone-3-14C] labeled compound were stable for at least 586 days in forage, 630 days in hay, 592 days in straw, and 580 days in grain. bayer.com
Further studies confirmed that at fortified levels in wheat green material, straw, and grain, both propoxycarbazone sodium and M01 were stable for up to 540 days when stored at -18°C or below, with recoveries generally remaining within acceptable ranges. bayer.comhc-sc.gc.ca
Analytical methods, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS), have been developed and validated for the enforcement of tolerances for residues of propoxycarbazone and its Pr-2-OH metabolite in wheat and other commodities. regulations.gov
Table of Research Findings on Propoxycarbazone Stability in Wheat Matrices
| Matrix | Labeled Compound | Storage Duration (Days) | Finding |
| Forage | [phenyl-UL-14C]propoxycarbazone | 1003 | Stable |
| Hay | [phenyl-UL-14C]propoxycarbazone | 987 | Stable |
| Straw | [phenyl-UL-14C]propoxycarbazone | 1023 | Stable |
| Grain | [phenyl-UL-14C]propoxycarbazone | 946 | Stable |
| Forage | [triazolinone-3-14C]propoxycarbazone | 586 | Stable |
| Hay | [triazolinone-3-14C]propoxycarbazone | 630 | Stable |
| Straw | [triazolinone-3-14C]propoxycarbazone | 592 | Stable |
| Grain | [triazolinone-3-14C]propoxycarbazone | 580 | Stable |
| Green Material, Straw, Grain | This compound & M01 | 540 | Stable |
Synthesis and Formulation Science
Chemical Synthesis Pathways and Industrial Production Methods
The industrial manufacturing of propoxycarbazone, a member of the triazolinone class of herbicides, involves multi-step chemical synthesis. While specific proprietary industrial processes are not publicly detailed, the synthesis can be understood through established chemical principles and published reaction pathways for similar sulfonylurea and triazolinone compounds.
A key method for synthesizing propoxycarbazone-sodium (B61276) involves the reaction of two primary intermediate compounds. nih.gov This process is a fundamental example of building the complex molecule from more accessible precursors.
General Synthesis Pathway for Propoxycarbazone-sodium
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|---|---|---|
| 4-methyl-4,5-dihydro-3-propoxy-5-oxo-1H-1,2,4-triazole-2-carbamate | methyl 2-sulfonylchloride benzoate | In the presence of a base | Propoxycarbazone-sodium |
A simplified representation of a known synthesis route. nih.gov
The synthesis of sulfonylurea herbicides, a class to which propoxycarbazone is closely related, often involves reacting a sulfonamide with an isocyanate. google.com For triazolinone-containing sulfonylureas, a common approach is to first prepare the distinct triazolinone and benzenesulfonyl moieties, which are then combined. sci-hub.se The synthesis of the benzenesulfonyl component, for instance, can involve the chlorosulfonation of a substituted benzoic acid derivative. sci-hub.se These general procedures highlight the modular nature of the synthesis, allowing for structural modifications to create new derivatives with potentially different herbicidal activities. sci-hub.se Industrial production would involve optimizing these reaction steps for large-scale, efficient, and safe manufacturing, focusing on yield, purity, and cost-effectiveness.
Formulation Technologies and Their Influence on Efficacy
The formulation of a pesticide active ingredient is critical for its effective delivery and performance. Propoxycarbazone is most commonly formulated as water-dispersible granules (WDG), often at a concentration of 70%. pnwhandbooks.orgagrian.comcabidigitallibrary.org This type of formulation consists of granules that disintegrate and disperse in water to form a fine particle suspension, which is then applied as a spray. herts.ac.ukepa.gov Other formulations include water-soluble granules and dry flowables (DF). nih.govregulations.gov
The primary advantage of WDG formulations is their ease of handling and measurement, coupled with reduced dust exposure for applicators compared to wettable powders. Once mixed with water, the formulation's characteristics, along with the application equipment, significantly influence the herbicide's efficacy. Propoxycarbazone is absorbed by both the leaves and roots of the plant. herts.ac.ukcabidigitallibrary.org Therefore, the effectiveness of a spray application depends on achieving adequate coverage of the foliage and ensuring a portion of the herbicide reaches the soil.
Research has demonstrated that application parameters, which are directly related to the formulated product's use, have a considerable impact on the biological efficacy of propoxycarbazone. A study investigating the effect of nozzle type and spray volume on the control of oat (Avena sativa), a model grass weed, revealed key relationships between application technique and herbicidal performance.
Influence of Nozzle Type and Spray Volume on Propoxycarbazone-Na Efficacy Against Oat
| Spray Volume (L/ha) | Nozzle Type | Droplet Size | General Efficacy Finding |
|---|---|---|---|
| 125 | AI TeeJet | Coarse | Less effective |
| 125 | Turbo TeeJet (TT) | Medium | More effective than AI |
| 125 | TwinJet (TJ) | Fine | More effective than AI |
| 250 | All Types | Coarse to Fine | More effective than treatments at 125 L/ha |
Data derived from field experiments on spring wheat. Efficacy was measured as percent growth reduction of oat. cabidigitallibrary.org
The addition of adjuvants to the spray mixture is another crucial aspect of formulation technology that influences efficacy. Adjuvants can enhance the activity of propoxycarbazone, particularly under conditions that are less favorable for herbicide uptake, such as low soil moisture. cabidigitallibrary.orgplantprotection.pl They can improve the spreading and penetration of the herbicide on the leaf surface, thereby increasing foliar absorption. cabidigitallibrary.org
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting Propoxycarbazone residues in agricultural samples?
- Methodology : Utilize the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction method followed by ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS). This approach is validated for simultaneous detection of Propoxycarbazone and its metabolite, 2-hydroxy-propoxycarbazone, in food matrices. Key parameters include a limit of quantification (LOQ) ≤10 µg/kg and recovery rates of 70–120%, compliant with SANTE/11813/2017 guidelines .
- Validation : Include matrix-matched calibration to account for matrix effects and ensure precision (RSD <15%) .
Q. What is the mechanism of action of Propoxycarbazone as a sulfonylurea herbicide?
- Mechanism : Propoxycarbazone inhibits acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid biosynthesis. This disruption halts cell division in meristematic tissues, leading to weed mortality. Its efficacy is attributed to dual root and foliar absorption, providing both contact and residual control .
Q. What are the established regulatory limits for Propoxycarbazone residues in crops and animal products?
- Regulatory Data : The U.S. sets maximum residue limits (MRLs) for Propoxycarbazone and its metabolites at 17 ppm in wheat forage, 0.30 ppm in meat byproducts, and 0.03 ppm in milk. These align with EFSA’s risk assessment, which evaluates dietary exposure and ecotoxicological thresholds .
Q. What safety precautions are necessary when handling Propoxycarbazone in laboratory settings?
- Protocols : Use nitrile gloves, chemical-resistant lab coats, and eye protection. Store standards at 0–6°C to prevent degradation. In case of skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes. Dispose of waste via licensed hazardous material handlers .
Advanced Research Questions
Q. How can researchers optimize sequential application protocols of Propoxycarbazone for enhanced control of Bromus species in winter wheat?
- Experimental Design :
- Application Timing : Apply 30 g ai/ha in fall (pre-emergence) followed by 30 g ai/ha in spring (post-emergence). Trials show 87% control of Bromus tectorum with this regimen .
- Data Collection : Monitor weed biomass reduction and crop injury (<6%) across 14 field trials. Compare with flucarbazone (14.7 g ai/ha), which achieves only 43% control .
- Table :
| Application Timing | Rate (g ai/ha) | Control Efficacy (%) | Crop Injury (%) |
|---|---|---|---|
| Fall (PRE) + Spring (POST) | 30 + 30 | 87 | <6 |
| Fall (PRE) | 30 | 68 | 5 |
Q. What methodologies are effective in resolving contradictions between laboratory and field efficacy data for Propoxycarbazone?
- Approach : Conduct controlled-environment studies to isolate variables (e.g., soil pH, organic matter). Cross-validate with field trials under varying climatic conditions (e.g., no-tillage systems, winter temperatures). Use EFSA’s probabilistic exposure models to reconcile discrepancies in residue persistence .
- Case Study : Laboratory assays may overestimate ALS inhibition due to idealized conditions, while field data reflect real-world factors like rainfall-induced leaching .
Q. What strategies are employed to analyze Propoxycarbazone metabolites in environmental samples, and how do they impact risk assessment?
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect 2-hydroxy-propoxycarbazone, the primary metabolite. Quantify its mobility in soil-column studies to assess groundwater contamination potential .
- Risk Implications : Metabolites may exhibit higher solubility (log Kow = 1.2 vs. parent compound’s 2.8), increasing leaching risks. Integrate these data into regulatory frameworks like the EFSA peer review .
Q. How should researchers design experiments to evaluate the efficacy of pre-emergence versus post-emergence applications of Propoxycarbazone in varying climatic conditions?
- Protocol :
Split-Plot Design : Randomize plots for PRE (15–30 g ai/ha) and POST (30–45 g ai/ha) applications.
Variables : Measure soil moisture, temperature, and weed emergence patterns.
Analysis : Use ANOVA to compare control efficacy (e.g., 57% for PRE vs. 68% for POST in semi-arid climates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
